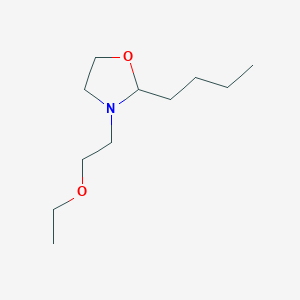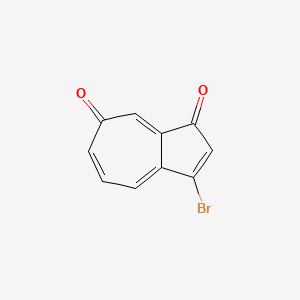
3-Bromoazulene-1,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoazulene-1,7-dione is a derivative of azulene, a non-alternant, aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five- and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoazulene-1,7-dione typically involves the bromination of azulene followed by oxidation. One common method is the treatment of azulene with N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position. This is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the ketone groups at the 1 and 7 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved .
化学反応の分析
Types of Reactions: 3-Bromoazulene-1,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ketone groups can be reduced to alcohols or further oxidized to carboxylic acids.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other cyclic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted azulene derivatives can be formed.
Oxidation Products: Carboxylic acids or further oxidized derivatives.
Reduction Products: Alcohols or partially reduced azulene derivatives.
科学的研究の応用
3-Bromoazulene-1,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of functional materials for optoelectronic applications, such as organic field-effect transistors and photovoltaic cells
作用機序
The mechanism of action of 3-Bromoazulene-1,7-dione is primarily related to its ability to interact with biological molecules and pathways. The compound’s unique structure allows it to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its anticancer activity by inducing apoptosis in cancer cells .
類似化合物との比較
Azulene: The parent compound, known for its blue color and aromatic properties.
1,3-Dibromoazulene: Another brominated derivative with different substitution patterns.
Azulene-1,5-dione: A similar compound with ketone groups at different positions
Uniqueness: 3-Bromoazulene-1,7-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
特性
CAS番号 |
161126-13-2 |
|---|---|
分子式 |
C10H5BrO2 |
分子量 |
237.05 g/mol |
IUPAC名 |
3-bromoazulene-1,7-dione |
InChI |
InChI=1S/C10H5BrO2/c11-9-5-10(13)8-4-6(12)2-1-3-7(8)9/h1-5H |
InChIキー |
HWECYMBZNHKENM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C=C2C(=C1)C(=CC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


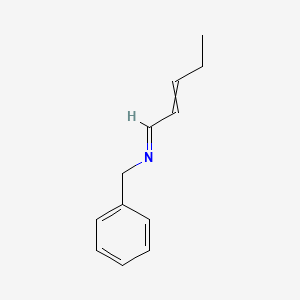
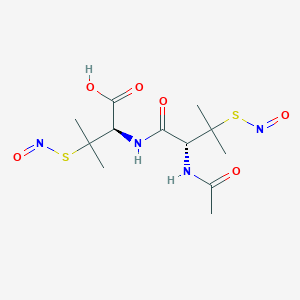

![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
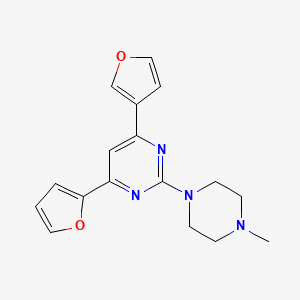

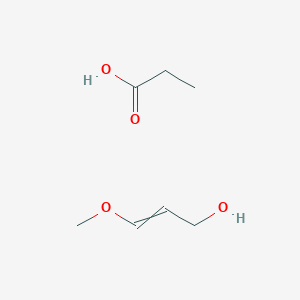

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
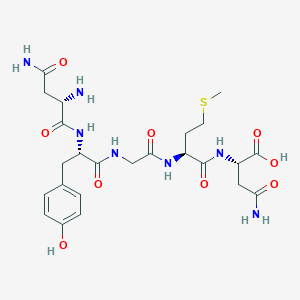
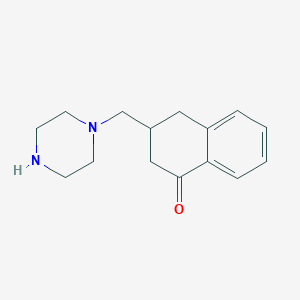
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
